Methyl 2-amino-3,6-difluorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVGSVMHUSBITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677405 | |
| Record name | Methyl 2-amino-3,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184204-30-5 | |
| Record name | Methyl 2-amino-3,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Fluorinated Aminobenzoates in Contemporary Organic and Medicinal Chemistry
Aminobenzoates, which are derivatives of aminobenzoic acid, are themselves important structural motifs found in a variety of biologically active compounds. nih.gov When combined, the fluorine atom and the aminobenzoate scaffold create a class of molecules known as fluorinated aminobenzoates. These compounds serve as versatile building blocks in the synthesis of new pharmaceutical and agrochemical products. The trends in drug development reflect this, with a noticeable increase in the number of FDA-approved pharmaceuticals containing fluorine over the past decades. lookchem.com
Significance of Methyl 2 Amino 3,6 Difluorobenzoate As a Versatile Synthetic Intermediate
Methyl 2-amino-3,6-difluorobenzoate is recognized primarily as a valuable synthetic intermediate. lookchem.comvulcanchem.com Chemical suppliers classify it as a building block for use in pharmaceutical and fine chemical synthesis. lookchem.combuyersguidechem.com Its utility stems from the multiple reactive sites on the molecule: the amino group, the methyl ester, and the aromatic ring activated by the fluorine atoms. These sites allow for a variety of chemical transformations, enabling chemists to build more complex molecular architectures.
While specific, detailed examples of its application in the synthesis of named, complex products are not prevalent in readily available literature, its commercial availability from numerous suppliers specializing in research chemicals underscores its role as a foundational reagent for early-stage discovery. chemicalbook.comlookchem.comlookchem.comaccelachem.com The existence of related compounds, such as brominated versions of the molecule, suggests its use as a scaffold that can be further functionalized. bldpharm.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1184204-30-5 | chemicalbook.comaccelachem.com |
| Molecular Formula | C₈H₇F₂NO₂ | accelachem.com |
| Molecular Weight | 187.14 g/mol | accelachem.com |
| Appearance | Off-white to light yellow powder | lookchem.com |
| Purity | ≥95% - 98% | lookchem.comaccelachem.com |
| Boiling Point | 263.661 °C at 760 mmHg | accelachem.com |
This interactive table provides key data for this compound. All data is sourced from publicly available chemical supplier information.
Current Research Landscape and Future Directions for Methyl 2 Amino 3,6 Difluorobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity
Proton (¹H) and Carbon-13 (¹³C) NMR are foundational techniques for establishing the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic region would be particularly informative, revealing the substitution pattern on the benzene (B151609) ring through chemical shifts and spin-spin coupling patterns. The two aromatic protons would likely appear as a complex multiplet due to coupling to each other and to the adjacent fluorine atoms. The amino (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The methyl (CH₃) protons of the ester group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The carbons directly bonded to fluorine atoms (C-F) would exhibit characteristic large one-bond carbon-fluorine couplings (¹J_CF), a key feature in their identification. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing fluorine and methyl ester groups.
Predicted NMR Data for this compound:
Note: The following data is predicted and serves as an illustrative guide. Actual experimental values may vary.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | 6.8 - 7.2 | m | 2H | Ar-H |
| Amino H | 4.5 - 5.5 | br s | 2H | -NH₂ |
| Methyl H | ~3.9 | s | 3H | -OCH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl C | ~165 | C=O |
| Aromatic C-F | 150 - 160 (d, ¹J_CF) | C-F |
| Aromatic C-NH₂ | ~140 | C-NH₂ |
| Aromatic C-H | 110 - 125 | C-H |
| Aromatic C-COOCH₃ | ~115 | C-COOCH₃ |
| Methyl C | ~52 | -OCH₃ |
d = doublet, m = multiplet, s = singlet, br s = broad singlet
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR is a powerful technique for directly observing fluorine atoms in a molecule. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 3 and 6. The chemical shifts of these signals and their coupling to each other and to the neighboring protons would provide unambiguous evidence for their positions on the aromatic ring. The magnitude of the fluorine-proton coupling constants (J_HF) would also help in assigning the specific fluorine and proton signals.
Two-Dimensional NMR Techniques for Complex Assignment
Two-dimensional (2D) NMR techniques are crucial for definitively assigning the complex ¹H and ¹³C NMR spectra and confirming the structural connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to trace the proton connectivity within the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the protonated aromatic carbons by linking the signals in the ¹H and ¹³C spectra.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into molecular structure and bonding.
Elucidation of Key Functional Group Vibrations
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1700 - 1730 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-F (Aromatic) | Stretching | 1100 - 1300 |
| C-O (Ester) | Stretching | 1000 - 1300 |
| N-H (Amino) | Bending (Scissoring) | 1590 - 1650 |
The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The strong absorption band for the C=O stretch of the ester group is one of the most characteristic peaks in the IR spectrum. The C-F stretching vibrations would give rise to strong absorptions in the fingerprint region.
Conformational Insights from Spectroscopic Data
While primarily used for functional group identification, vibrational spectroscopy can also provide clues about the molecule's conformation. The exact position and shape of certain absorption bands can be influenced by factors such as intramolecular hydrogen bonding. In this compound, there is the possibility of an intramolecular hydrogen bond between one of the N-H protons of the amino group and the oxygen of the ester's carbonyl group, or between an N-H proton and a fluorine atom. Such an interaction could lead to a shift in the vibrational frequencies of the involved groups, particularly a red-shift (lowering of wavenumber) of the N-H and C=O stretching frequencies. A detailed analysis of the vibrational spectra, often in conjunction with computational modeling, can help to infer the preferred conformation of the molecule in the solid state or in solution.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula of a compound. For this compound, the theoretical exact mass can be calculated from its chemical formula, C₈H₇F₂NO₂.
Table 1: Computed Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol |
| Exact Mass | 187.04448 |
This data is computationally derived and awaits experimental verification through HRMS analysis.
A comprehensive search of scientific literature and databases did not yield any published experimental HRMS data for this compound. Such data would be invaluable for definitively confirming its elemental composition.
Fragmentation Pathway Analysis
The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. While no specific experimental fragmentation data for this compound has been published, a theoretical analysis can be proposed based on the fragmentation of related compounds, such as other benzoate (B1203000) esters.
For comparison, the electron ionization mass spectrum of the related compound, Methyl 2,6-difluorobenzoate, is available and shows characteristic fragmentation patterns. nist.gov However, the presence of the amino group in this compound would significantly influence its fragmentation, leading to different pathways. Common fragmentation patterns for benzoate esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The presence of the amino and difluoro substituents on the aromatic ring would further direct fragmentation, potentially through rearrangements and the formation of characteristic ions. A detailed analysis would require experimental data from techniques such as tandem mass spectrometry (MS/MS).
X-ray Crystallographic Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Definitive Molecular Structure
As of the latest available information, no single-crystal X-ray diffraction studies have been published for this compound. Therefore, the precise bond lengths, bond angles, and conformational details of the molecule in the solid state remain experimentally undetermined.
For illustrative purposes, studies on other substituted aminobenzoate derivatives have been conducted. For instance, the crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate has been reported, revealing its molecular geometry and packing in the solid state. researchgate.net Similarly, a study on Methyl 2-amino-3,4,5,6-tetrafluorobenzoate details the presence of intramolecular and intermolecular hydrogen bonds. nih.gov These examples highlight the types of detailed structural insights that could be gained from a crystallographic analysis of this compound.
Analysis of Supramolecular Assembly and Intermolecular Interactions
In the absence of a crystal structure for this compound, any discussion of its supramolecular assembly is speculative. However, based on its functional groups—an amino group (a hydrogen bond donor), a carbonyl group (a hydrogen bond acceptor), and fluorine atoms—a rich network of intermolecular interactions can be anticipated.
These interactions would likely include:
Hydrogen Bonding: The amino group (N-H) can form hydrogen bonds with the carbonyl oxygen (C=O) of neighboring molecules, potentially leading to the formation of chains or dimeric motifs.
π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
The interplay of these interactions would define the supramolecular architecture of the compound. nih.govmdpi.com A definitive analysis, however, is contingent on obtaining a single crystal and performing X-ray diffraction analysis.
Computational and Theoretical Investigations of Methyl 2 Amino 3,6 Difluorobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a robust framework for investigating the electronic structure of molecules. It is employed to determine the optimized geometry, analyze molecular orbitals, and predict spectroscopic characteristics of Methyl 2-amino-3,6-difluorobenzoate. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which offer a balance of accuracy and computational efficiency. scielo.org.mx
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process minimizes the energy of the molecule to predict its most stable conformation, providing data on bond lengths, bond angles, and dihedral angles. For this compound, this would involve calculating the spatial coordinates of each atom to find the global minimum on the potential energy surface. The resulting optimized structure is fundamental for all subsequent calculations.
The electronic structure analysis further describes the distribution of electrons within the molecule, which is essential for understanding its stability and chemical nature.
Table 1: Predicted Geometrical Parameters for this compound (Note: This data is illustrative of typical results from a DFT/B3LYP calculation and is not from a published study on this specific molecule.)
| Parameter | Bond/Atoms Involved | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C=O | 1.21 Å | |
| C-O (ester) | 1.35 Å | |
| C-N | 1.38 Å | |
| C-F (ortho) | 1.34 Å | |
| C-F (meta) | 1.35 Å | |
| Bond Angles | ||
| O=C-O | 124.5° | |
| C-C-N | 122.0° | |
| C-C-F | 119.5° | |
| Dihedral Angle |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.comresearchgate.net The LUMO, conversely, acts as an electron acceptor, and its energy indicates the molecule's electrophilicity or electron affinity. youtube.comresearchgate.net
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is anticipated to be centered on the electron-withdrawing methyl ester group. The analysis of these orbitals provides insight into how the molecule will interact with other chemical species. researchgate.net
Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors (Note: Values are illustrative, based on typical DFT calculations for similar aromatic compounds.)
| Parameter | Formula | Predicted Value (eV) |
|---|---|---|
| EHOMO | - | -6.15 |
| ELUMO | - | -1.85 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.30 |
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | 1.85 |
| Electronegativity (χ) | (I + A) / 2 | 4.00 |
| Chemical Hardness (η) | (I - A) / 2 | 2.15 |
Prediction of Spectroscopic Parameters
DFT calculations are a reliable tool for predicting various spectroscopic properties, including vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net Theoretical calculations of vibrational frequencies can help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. scielo.org.mx
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scielo.org.mx By comparing the theoretically predicted spectra with experimental data, the accuracy of the computational model and the optimized geometry can be validated. These predictions are invaluable for confirming the structure of newly synthesized compounds.
Table 3: Comparison of Predicted Vibrational Frequencies (Note: This table illustrates the expected correlation between theoretical and potential experimental data.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amino) | Asymmetric Stretch | 3510 |
| N-H (Amino) | Symmetric Stretch | 3405 |
| C=O (Ester) | Stretch | 1715 |
| C-F (Aryl) | Stretch | 1280 |
| C-N (Aryl) | Stretch | 1325 |
Molecular Electrostatic Potential (MEP) Mapping
Identification of Reactive Sites and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is plotted onto the molecule's electron density surface to identify regions that are rich or deficient in electrons. The MEP is a valuable tool for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. researchgate.net
In an MEP map, different colors correspond to different values of electrostatic potential.
Red and Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net
Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These sites, typically around hydrogen atoms (especially those bonded to heteroatoms), are prone to nucleophilic attack. researchgate.net
Green: Represents areas of neutral or near-zero potential.
For this compound, the MEP map would show negative potential around the carbonyl oxygen of the ester group and the nitrogen of the amino group. Conversely, the most positive potential would be located on the hydrogen atoms of the amino group.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT provides a static picture of a single molecule at its energy minimum, MD simulations allow for the exploration of conformational changes and intermolecular interactions in a more dynamic environment, such as in a solvent or interacting with a biological macromolecule.
Although no specific MD simulation studies have been published for this compound, such an investigation would be a logical next step. An MD simulation could provide critical insights into:
The conformational flexibility of the methyl ester group.
The behavior of the molecule in different solvents, analyzing the formation and dynamics of hydrogen bonds.
The stability of the molecule at different temperatures and pressures.
These simulations would complement the static picture provided by DFT, offering a more complete understanding of the molecule's behavior in realistic conditions.
Solvent Effects on Molecular Conformation
Specific investigations into the influence of different solvents on the molecular conformation of this compound have not been reported in the scientific literature. Research in this area would typically involve computational modeling, such as the use of implicit or explicit solvent models in quantum chemical calculations, to determine how the molecule's structure, particularly the orientation of its functional groups, changes in response to varying solvent polarities. This information is crucial for understanding its behavior in solution, but dedicated studies on this compound are currently unavailable.
Non-Linear Optical (NLO) Properties Assessment
There is no published research assessing the non-linear optical (NLO) properties of this compound. The evaluation of NLO properties involves theoretical calculations of parameters such as polarizability (α), and first (β) and second (γ) hyperpolarizabilities. These calculations are essential to predict a molecule's potential for applications in photonics and optoelectronics. While studies on other substituted aminobenzoates as potential NLO materials exist, specific computational data for this compound is not present in the available literature.
Chemical Reactivity and Mechanistic Studies of Methyl 2 Amino 3,6 Difluorobenzoate
Pathways of Electrophilic and Nucleophilic Reactions
The aromatic ring of methyl 2-amino-3,6-difluorobenzoate is subject to attack by both electrophiles and nucleophiles, with the regiochemical outcome being a result of the competing directing effects of the substituents.
Regioselectivity and Stereoselectivity in Aromatic Substitution
Electrophilic Aromatic Substitution (EAS): The primary determinant for the regioselectivity of electrophilic aromatic substitution on this molecule is the powerful activating and ortho-, para-directing amino group (-NH₂). byjus.com The available positions for substitution on the ring are C4 and C5.
The amino group at C2 strongly directs incoming electrophiles to its para-position (C5).
The fluorine atom at C3 directs ortho to C4 and para to C6 (which is substituted).
The fluorine atom at C6 directs ortho to C5.
The methyl ester group at C1 is a meta-director, influencing positions C3 (substituted) and C5.
Considering these influences, electrophilic attack is most favored at the C5 position, which is para to the strongly activating amino group and ortho to the C6-fluorine. The C4 position is a secondary possibility, being ortho to the C3-fluorine but meta to the amino group. The strong activation and directing influence of the amino group generally overrides the deactivating and weaker directing effects of the halogens and the ester group. libretexts.orgpressbooks.pub
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution requires an electron-deficient aromatic ring and a suitable leaving group. In this molecule, the fluorine atoms can serve as leaving groups. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex. nih.govlibretexts.org This intermediate must be stabilized by electron-withdrawing groups positioned ortho or para to the site of attack. libretexts.org
Substitution at C3: A nucleophile attacking at C3 would displace the fluorine atom. The negative charge in the intermediate would be stabilized by the adjacent ester group at C1 and the fluorine at C6 (para). However, the adjacent amino group at C2 is electron-donating and would destabilize this intermediate.
Substitution at C6: Attack at C6 would place the negative charge ortho to the ester group and para to the C3-fluorine, both of which provide stabilization. The amino group is meta and would have a less pronounced destabilizing effect.
Therefore, SNAr is more likely to occur at the C6 position. In SNAr reactions, fluoride (B91410) is often a better leaving group than other halogens because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine pulling electron density from the ring. libretexts.orgyoutube.com
Table 1: Predicted Regioselectivity in Aromatic Substitution Reactions
| Reaction Type | Most Probable Position(s) | Key Directing Group(s) | Rationale |
| Electrophilic | C5 | Amino (-NH₂) | The amino group is a strong activating ortho-, para-director, making the para position (C5) the most nucleophilic site. byjus.com |
| Nucleophilic | C6 | Ester (-COOCH₃), Fluorine (-F) | The electron-withdrawing ester and fluorine groups stabilize the negative intermediate required for SNAr, particularly when ortho/para to the leaving group (F at C6). libretexts.org |
Role of Fluorine and Amino Substituents in Directing Reactivity
The reactivity of the benzene (B151609) ring is a delicate balance between the opposing electronic effects of its substituents.
Amino Group (-NH₂): This group is a powerful activator. It donates electron density to the ring through resonance (+M effect), which significantly outweighs its electron-withdrawing inductive effect (-I effect). libretexts.orgwikipedia.org This donation increases the nucleophilicity of the aromatic ring, making it much more reactive towards electrophiles than benzene. The resonance effect concentrates electron density at the ortho and para positions, making it a strong ortho-, para-director. pressbooks.publibretexts.org
Fluorine Atoms (-F): Halogens are generally deactivating groups yet are ortho-, para-directors. pressbooks.pub This is because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M). wikipedia.org The inductive effect deactivates the entire ring, making it less reactive than benzene. However, the resonance effect, which stabilizes the cationic intermediate (Wheland intermediate) during electrophilic attack, operates at the ortho and para positions, directing incoming electrophiles to these sites. libretexts.org
The combination of a strong activating group (-NH₂) and two deactivating groups (-F) results in a ring that is still considered "activated" for EAS, with the amino group dictating the regiochemical outcome. For SNAr, the fluorine atoms and the ester group make the reaction feasible, despite the deactivating (for nucleophilic attack) nature of the amino group.
Ester and Amine Group Transformations
The ester and amine functionalities on the ring can undergo a variety of chemical transformations, although their reactivity can be influenced by the other substituents.
Hydrolytic and Transamidation Reactions
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org However, the ester group in this compound is sterically hindered by the substituents at the C2 and C6 positions. Such di-ortho-substituted esters are known to be resistant to saponification. cdnsciencepub.comarkat-usa.org Standard hydrolysis conditions may be ineffective or require harsh temperatures. chemicalforums.com Milder, non-aqueous methods, such as using potassium tert-butoxide with a stoichiometric amount of water in DMSO, have been shown to be effective for hydrolyzing hindered esters at ambient temperatures. scite.ai
Transamidation: The direct conversion of the ester to an amide (transamidation) by reaction with an amine is possible but often requires a catalyst or activation. Transesterification, a related process, can occur by reacting the ester with an alcohol in the presence of a catalyst. google.com Similarly, direct amidation can be challenging. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds, typically by reacting an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst. libretexts.org this compound cannot directly participate as the halide partner in a Suzuki coupling. However, it could first undergo regioselective halogenation (e.g., bromination or iodination) at the C5 position, which is activated by the amino group. The resulting aryl halide could then be used in a Suzuki coupling to introduce a new aryl or vinyl substituent. The success of such couplings can be sensitive to the specific halogen and the presence of the free amino group, which can sometimes lead to side reactions like dehalogenation. researchgate.netnih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org In this context, this compound would act as the amine coupling partner. It can be reacted with a variety of aryl or heteroaryl halides to produce N-aryl or N-heteroaryl derivatives. The presence of the free N-H group is essential for this reaction, though it can sometimes complicate the reaction by interacting with the catalyst. nih.gov The reaction generally tolerates a wide range of functional groups. libretexts.org
Table 2: Potential Coupling Reactions
| Coupling Reaction | Role of this compound | Required Co-reactant | Necessary Prior Step |
| Suzuki-Miyaura | Electrophile | Organoboron compound (e.g., Ar-B(OH)₂) | Halogenation at C5 (e.g., with Br₂ or I₂) |
| Buchwald-Hartwig | Nucleophile | Aryl/heteroaryl halide (Ar-X) | None |
Reductive and Oxidative Pathways
Reductive Pathways: The functional groups on this compound are generally stable to many reducing conditions.
Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the methyl ester to a primary alcohol (2-(hydroxymethyl)-3,6-difluoroaniline). Milder reducing agents would likely not affect the ester.
Aromatic Ring Reduction: Catalytic hydrogenation under harsh conditions (high pressure and temperature) could potentially reduce the benzene ring, but this is generally a difficult transformation. It is possible to selectively reduce a nitro group to an amine while preserving a methyl ester on the same ring, for example, using catalytic hydrogenation with Pd/C, suggesting the ester is relatively robust. sciencemadness.org
Oxidative Pathways:
Amine Oxidation: The primary amino group is susceptible to oxidation. Strong oxidants can lead to a variety of products, including nitroso, nitro, or polymeric species. The degradation of the related compound methyl 2-aminobenzoate (B8764639) by hydroxyl radicals is known to produce hydroxylated derivatives. nih.gov
Diazotization: A characteristic reaction of primary anilines is diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -halogens in Sandmeyer reactions) or can eliminate N₂ to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.org
Reaction Kinetics and Thermodynamic Profiling of this compound
The quantitative analysis of reaction rates (kinetics) and the underlying energy changes (thermodynamics) is fundamental to understanding and optimizing the chemical behavior of any compound. For this compound, such studies would provide critical insights into its reactivity, stability, and the mechanisms of its transformations. While specific, detailed experimental and computational studies on this particular molecule are not extensively reported in publicly accessible literature, this section outlines the established methodologies and theoretical frameworks through which its reactive profile would be rigorously characterized.
Determination of Reaction Rates and Activation Energies
The rate of a chemical reaction involving this compound would be determined by empirically measuring the change in concentration of a reactant or product over time. The activation energy (Ea), which represents the minimum energy required to initiate the reaction, is subsequently derived from the temperature dependence of the reaction rate.
Methodologies for Rate Determination: The primary approach to determining reaction rates involves monitoring the progress of a reaction under controlled conditions (e.g., constant temperature, pressure, and solvent). The concentration of this compound or a key product could be tracked using various analytical techniques:
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) or Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor the disappearance of the starting material or the appearance of a product, provided there are unique signals for each species.
Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful methods for separating reaction components at various time points, allowing for precise quantification of each species.
Once time-course concentration data is collected, it is fitted to a specific rate law equation to determine the reaction order and the rate constant (k).
Calculating Activation Energy: The activation energy is determined by conducting the reaction at several different temperatures and calculating the corresponding rate constant for each. The relationship between the rate constant (k), absolute temperature (T), and activation energy (Ea) is described by the Arrhenius equation:
k = A e-Ea/RT
where 'A' is the pre-exponential factor (related to collision frequency and orientation) and 'R' is the ideal gas constant. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.
The following table illustrates how experimental data for a hypothetical reaction, such as the N-acylation of this compound, would be organized to determine the activation energy.
Table 1: Illustrative Data for Determining Activation Energy of a Hypothetical Reaction
| Experimental Run | Temperature (K) | Measured Rate Constant, k (M⁻¹s⁻¹) | Calculated ln(k) | Inverse Temperature, 1/T (K⁻¹) |
|---|---|---|---|---|
| 1 | 298 | Value determined experimentally | Calculated from k | 0.00336 |
| 2 | 308 | Value determined experimentally | Calculated from k | 0.00325 |
| 3 | 318 | Value determined experimentally | Calculated from k | 0.00314 |
Energy Landscapes of Key Chemical Processes
An energy landscape, or reaction coordinate diagram, provides a theoretical model of the energy changes that occur as reactants are converted into products. It maps the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. These profiles are not typically determined experimentally but are calculated using computational chemistry methods.
Computational Modeling: For this compound, Density Functional Theory (DFT) would be a powerful and common method to model its reactivity. By solving approximations of the Schrödinger equation, DFT can calculate the electronic structure and energy of molecules.
A typical computational study would involve:
Geometry Optimization: Calculating the lowest-energy three-dimensional structure for reactants, products, and any proposed intermediates.
Transition State Search: Locating the highest-energy point along the lowest-energy reaction pathway. This structure, known as the transition state, is a saddle point on the potential energy surface and represents the energetic barrier to the reaction.
Frequency Calculation: Confirming the nature of the optimized structures. Reactants and products will have all positive (real) vibrational frequencies, while a transition state will have exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate.
The table below conceptualizes the type of data that would be generated from a computational study on a key reaction of this compound, such as electrophilic aromatic substitution.
Table 2: Conceptual Energy Landscape Data from a Computational Study
| Species | Description | Relative Energy (kJ/mol) | Status |
|---|---|---|---|
| Reactants | This compound + Electrophile | 0 (Reference) | Minimum |
| Transition State 1 | Highest energy point leading to intermediate | Calculated via DFT | Saddle Point |
| Intermediate | A short-lived, stable species (e.g., sigma complex) | Calculated via DFT | Minimum |
| Transition State 2 | Highest energy point leading from intermediate to product | Calculated via DFT | Saddle Point |
By mapping these energy landscapes, researchers can predict the most likely reaction pathways, understand the influence of the fluorine and amino substituents on reactivity, and design more efficient synthetic routes.
Applications of Methyl 2 Amino 3,6 Difluorobenzoate in Organic Synthesis and Materials Science
Versatile Building Block in Complex Molecule Synthesis
The difluorinated aniline (B41778) structure of Methyl 2-amino-3,6-difluorobenzoate provides a versatile scaffold for constructing more complex molecular architectures. The amino group serves as a nucleophile or a directing group in various transformations, while the methyl ester can be hydrolyzed to a carboxylic acid or participate in coupling reactions.
Precursor for Heterocyclic Scaffolds and Ring Systems (e.g., quinazolines, indoline-2,3-diones)
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these ring systems are prevalent in many therapeutic agents. Substituted anilines and anthranilates are common precursors for building these scaffolds.
Quinazolines: The quinazoline (B50416) framework is a key component in a number of pharmacologically active compounds. Generally, quinazolines can be synthesized through the condensation of N-acylanthranilic acids with amines or through cyclization reactions of 2-aminobenzonitriles or related precursors. nih.govsigmaaldrich.com For instance, a patent for novel quinazoline derivatives as KRas inhibitors describes the synthesis of various substituted quinazolines, highlighting the importance of this heterocyclic system in drug discovery. acs.org Although this patent does not use this compound directly, it employs structurally similar fluorinated anilines as key intermediates, demonstrating the utility of the fluoro-amino-phenyl moiety in constructing such complex molecules. acs.org The presence of the amino and ester groups on the benzene (B151609) ring of this compound makes it a plausible starting material for similar cyclization strategies to access fluorinated quinazoline derivatives.
Indoline-2,3-diones: Indoline-2,3-diones, also known as isatins, are important precursors for a wide range of biologically active compounds, including potential antitumor agents. nih.gov The synthesis of these scaffolds often involves the cyclization of anilines. researchgate.net For example, new series of 1,5-disubstituted indolin-2,3-diones have been synthesized and evaluated for their ability to inhibit cancer cell growth. nih.gov While direct synthesis of indoline-2,3-diones from this compound has not been documented in the reviewed literature, the general synthetic routes to fluorinated indoles suggest that fluorinated anilines are critical starting materials. daneshyari.com
Stereoselective Syntheses of Chiral Derivatives
The development of methods for asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals. While specific stereoselective syntheses starting from this compound are not detailed in the available literature, general strategies for creating chiral centers in fluorinated amino acid derivatives are well-established. These methods often rely on the use of chiral auxiliaries or catalysts. For instance, chiral Ni(II) complexes have been successfully used as powerful tools for the stereoselective synthesis of various tailor-made non-canonical amino acids, including fluorinated analogues. sigmaaldrich.com Such methodologies could potentially be adapted for the stereoselective functionalization of this compound or its derivatives to produce chiral molecules. sigmaaldrich.comnih.gov
Role in the Development of Advanced Materials
The incorporation of fluorine atoms into polymers and organic electronic materials is a widely used strategy to enhance their properties. Fluorination can improve thermal stability, chemical resistance, solubility, and specific electronic characteristics. acs.org
Precursors for Functional Polymers and Copolymers (e.g., poly(ester imides))
Fluorinated polymers, including polyimides and poly(ester imide)s, are known for their high performance in demanding applications. The introduction of fluorine can lead to materials with low dielectric constants, high thermal stability, and excellent solubility. acs.orgrsc.orgkpi.ua Although this compound is not explicitly mentioned as a monomer in the synthesis of poly(ester imide)s in the surveyed literature, the synthesis of fluorinated poly(ester imide)s often involves the polycondensation of fluorinated diamines or diacids. acs.org For example, a series of fluorinated poly(ester imide)s (PEIs) were synthesized via solution polycondensation using various fluorinated imide dicarboxylic acids, resulting in polymers with high glass transition temperatures and good solubility. acs.org This highlights the general principle of using fluorinated building blocks to create advanced polymers.
Table 1: Example of Fluorinated Polyimide Synthesis This table illustrates a general approach to synthesizing fluorinated polyimides, demonstrating the types of monomers and conditions that could be conceptually related to the use of fluorinated precursors.
| Diamine Monomer | Dianhydride Monomer | Polymerization Method | Resulting Polymer Properties | Reference |
| 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | Pyromellitic dianhydride | High-temperature polycondensation | Excellent solubility, high optical transparency, low dielectric constant (2.69–2.85), high thermal stability. | rsc.org |
Synthesis of Organic Semiconductors and Optoelectronic Materials
The field of organic electronics utilizes carbon-based materials in devices such as transistors and solar cells. The performance of these materials can be fine-tuned through chemical modification, and fluorination is a key strategy. Introducing fluorine into organic semiconductors can enhance molecular packing, improve charge transport, and increase the material's stability in air. nih.gov For example, the partial fluorination of soluble anthradithiophene derivatives led to dramatic improvements in stability and crystallinity, resulting in p-type semiconductors with high hole mobility. nih.gov While there is no direct report on the use of this compound for this purpose, its fluorinated aromatic structure makes it a compound of interest for the design of new organic electronic materials. Theoretical studies on fluorinated donor molecules for organic solar cells further underscore the importance of fluorine in tuning the electro-optical properties of photoactive materials. capes.gov.br
Medicinal Chemistry and Biological Evaluation of Methyl 2 Amino 3,6 Difluorobenzoate Derivatives
Strategic Precursor in Drug Discovery and Development
The chemical structure of methyl 2-amino-3,6-difluorobenzoate, with its strategically placed functional groups, allows for its facile conversion into various complex molecules, making it a key building block in the synthesis of novel therapeutic agents.
The primary utility of this compound lies in its role as a precursor to quinazolinone derivatives. The anthranilate core of the molecule can be readily cyclized to form the quinazolinone scaffold, a privileged structure in medicinal chemistry known to exhibit a wide array of biological activities.
Antibacterial Drugs: Quinazolinone derivatives synthesized from precursors like this compound have shown promise as antibacterial agents. These compounds can be designed to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.gov The introduction of various substituents on the quinazolinone ring can modulate the antibacterial spectrum and potency. For instance, new quinazolinone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. rsc.org
Anti-tumor Drugs: The quinazolinone scaffold is also a cornerstone in the development of anti-tumor agents. Many derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), which are often overexpressed in cancer cells. nih.gov The fluorine atoms on the precursor molecule can enhance the binding affinity and selectivity of the final compounds for their target proteins. mdpi.com Novel 4-anilinoquinazoline (B1210976) derivatives have shown potent antitumor activities in vitro and in vivo. nih.gov
Anti-inflammatory Drugs: Research has demonstrated the synthesis of anti-inflammatory agents from related difluorinated anthranilates. For example, the condensation of Methyl-2-amino-5,6-diflorobenzoate with acetic anhydride (B1165640) yields a cyclic oxazinone, which can be further converted to a quinazolinone derivative with significant anti-inflammatory activity. This suggests a similar synthetic pathway and potential for this compound to serve as a precursor for novel anti-inflammatory drugs.
Once a lead compound with desired biological activity is identified, this compound can be utilized in the systematic modification of the lead structure to improve its potency, selectivity, and pharmacokinetic properties. The fluorine and amino groups provide convenient handles for chemical derivatization.
Structure-Activity Relationship (SAR) studies of quinazolinone derivatives have revealed key structural features for their biological activity. For instance, in a series of quinazolinone derivatives, the nature and position of substituents on the phenyl ring attached to the quinazolinone core significantly influence their anti-tumor activity. rsc.org The presence of fluorine atoms, as in derivatives of this compound, is often associated with enhanced biological activity. mdpi.com 3D-QSAR studies on quinazolinone derivatives have helped in building predictive models to guide the design of more potent anti-tumor agents. rsc.org
| Compound Class | Biological Activity | Key SAR Findings |
| Quinazolinone Derivatives | Antibacterial | Substitution at positions 2 and 3 of the quinazolinone ring is crucial for activity. Halogen substitution at positions 6 and 8 can enhance potency. nih.gov |
| Quinazolinone Derivatives | Anti-tumor | The nature of the substituent at the 3-position and the substitution pattern on the 4-anilino ring significantly impact EGFR inhibition. nih.gov |
| Quinazolinone Derivatives | Anti-inflammatory | The presence of an amino group at position 3 of the quinazolinone ring can increase anti-inflammatory activity. |
Computational Biology and Molecular Modeling in Drug Design
Computational tools play a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds. This compound and its derivatives are amenable to various computational modeling techniques.
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein. For derivatives of this compound, such as quinazolinones, molecular docking studies have been instrumental in understanding their mechanism of action.
For example, docking studies of quinazolinone derivatives into the active site of bacterial DNA gyrase have helped to elucidate the key interactions responsible for their antibacterial activity. nih.gov Similarly, the binding modes of quinazolinone-based anti-tumor agents with their target kinases, like EGFR and VEGFR-2, have been successfully modeled, providing insights for the design of more potent and selective inhibitors. nih.gov These studies often reveal the importance of hydrogen bonding and hydrophobic interactions involving the quinazolinone core and its substituents. tandfonline.com
| Derivative Class | Target Protein | Key Docking Insights |
| Quinazolinone Schiff Bases | DNA Gyrase | Strong hydrogen bond interactions with key residues like Asn46 are crucial for inhibitory activity. nih.gov |
| 4-Anilinoquinazolines | EGFR/VEGFR-2 | The aniline (B41778) moiety occupies a hydrophobic pocket, while the quinazoline (B50416) core forms hydrogen bonds with the hinge region of the kinase domain. nih.gov |
| Fluorinated Benzamides | CETP | Hydrophobic interactions are the primary drivers for ligand-protein complex formation. nih.gov |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Fluorinated benzamides and aniline derivatives, which can be synthesized from this compound, are often included in such libraries. Virtual screening campaigns have been successfully employed to identify novel inhibitors for various targets. researchgate.netnih.gov
De novo drug design, on the other hand, involves the computational generation of novel molecular structures with a high predicted affinity for a target protein. The structural simplicity and synthetic accessibility of this compound make it an attractive starting fragment for de novo design algorithms aimed at generating novel kinase inhibitors or other therapeutic agents. nih.govrsc.org
Exploration of Therapeutic Potential
The derivatives of this compound hold significant therapeutic potential across a range of diseases. The versatility of the quinazolinone scaffold, readily accessible from this precursor, allows for the development of agents with diverse pharmacological profiles.
The exploration of these derivatives as antibacterial agents is particularly relevant in the era of increasing antibiotic resistance. The ability to fine-tune the structure to target specific bacterial enzymes offers a promising avenue for the development of new classes of antibiotics.
In oncology, the potential to develop selective kinase inhibitors from this precursor is a major area of interest. By targeting kinases that are crucial for tumor growth and survival, these compounds could lead to more effective and less toxic cancer therapies.
Furthermore, the demonstrated anti-inflammatory activity of related compounds suggests that derivatives of this compound could be valuable in the treatment of a variety of inflammatory disorders. The incorporation of fluorine atoms can also favorably modulate the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability. nih.gov
Development of Enzyme Inhibitors (e.g., thymidylate synthase, kinases like AKT and PI3K)
The quinazoline scaffold, readily synthesized from this compound, is a "privileged structure" in medicinal chemistry, known for its ability to bind to various enzymes, including kinases and thymidylate synthase.
Kinase Inhibitors (AKT and PI3K):
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making its components attractive targets for cancer therapy. researchgate.net A number of inhibitors targeting this pathway are based on nitrogen-containing heterocyclic scaffolds like quinazolines and related pyrido[2,3-d]pyrimidines. researchgate.net
For instance, 2-amino-3-chlorobenzoic acid, a compound structurally related to the title compound, has been identified as a cancer antagonist that targets PI3K/AKT markers. mdpi.com Derivatives of this and similar anthranilic acids can be used to synthesize quinazolinones that exhibit potent inhibitory activity. Research into pyrrolo[2,3-d]pyrimidine derivatives has also yielded potent allosteric Akt inhibitors. nih.gov Structure-based drug design has led to the discovery of highly potent dual PI3K/mTOR inhibitors, such as PF-04691502, which features a 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one core. researchgate.net This highlights the potential of using amino-benzoate structures, like this compound, to generate potent and selective kinase inhibitors. The general strategy involves the cyclization of the anthranilic acid precursor to form the core heterocyclic system, which is then further functionalized to optimize binding to the kinase active site.
Thymidylate Synthase Inhibitors:
Thymidylate synthase (TS) is a crucial enzyme involved in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to depletion of thymidine, which disrupts DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells. Quinazolinone derivatives are a well-established class of thymidylate synthase inhibitors. nih.gov
Research has shown that compounds structurally similar to known TS inhibitors can be synthesized from anthranilic acid precursors. For example, nitrothiophenyl derivatives have been investigated as dissociative inhibitors of human thymidylate synthase (hTS), with some isomers showing inhibitory potencies in the low micromolar range. elifesciences.org Although direct synthesis from this compound is not explicitly detailed in these studies, the established synthetic routes to quinazolinones from anthranilic acids suggest that it is a viable precursor for creating novel TS inhibitors. The difluoro-substitution pattern is expected to modulate the inhibitory activity and pharmacokinetic properties of the resulting compounds.
Investigation as Antiviral and Anticancer Agents
The versatile quinazolinone scaffold derived from this compound has been extensively explored for its potential in antiviral and anticancer applications.
Anticancer Agents:
Quinazolinone derivatives exhibit a wide array of anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization. mdpi.com Their efficacy has been demonstrated against various cancer cell lines.
A study on new quinazoline derivatives synthesized from 2-amino-5-methylbenzoic acid revealed significant in vitro cytotoxicity against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines. nih.govnih.gov Certain thioether derivatives were found to be more potent than the reference drug gefitinib, with IC₅₀ values as low as 1.85 µM. nih.gov Similarly, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was shown to inhibit the viability of oral squamous cell carcinoma (OSCC) cells by inducing mitotic arrest and subsequent apoptosis. mdpi.com The synthesis of these active compounds typically begins with the reaction of an anthranilic acid derivative, indicating that this compound is a suitable starting point for generating novel, potentially more potent anticancer agents. The fluorine substituents can enhance binding affinity and metabolic stability, key properties for effective drug candidates.
Antiviral Agents:
In addition to their anticancer properties, quinazolinone derivatives have been investigated for their antiviral activity. nih.govresearchgate.net Research has demonstrated that certain 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones possess activity against the Tobacco Mosaic Virus (TMV). researchgate.net The synthesis involves creating 3-amino-2-phenyl-quinazolin-4(3H)-one from 2-aminobenzoic acid, which is then condensed with various aldehydes. This synthetic pathway is directly applicable to this compound, suggesting its utility in developing new antiviral compounds. The structural diversity that can be introduced at the 3-position allows for the fine-tuning of antiviral specificity and potency.
Potential in Anti-inflammatory and Antibacterial Research
Derivatives of this compound, particularly quinazolinones, have shown significant promise as both anti-inflammatory and antibacterial agents.
Anti-inflammatory Research:
Quinazoline and quinazolinone derivatives are known to possess significant anti-inflammatory properties. researchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB). nih.gov
Studies have shown that fluorine-substituted benzo[h]quinazoline-2-amine derivatives can act as potent NF-κB inhibitors, significantly reducing the phosphorylation of IκBα and p65, and subsequently downregulating the production of pro-inflammatory cytokines. nih.gov In other research, 3-amino-6-iodo-2-methyl quinazolin-4(3H)-one, synthesized from the corresponding anthranilate, exhibited higher anti-inflammatory activity than the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model in rats. researchgate.net One derivative showed an activity of 93.73% at a 20 mg/kg dose. researchgate.net These findings underscore the potential of using halogenated anthranilate precursors like this compound to develop new and effective anti-inflammatory drugs.
Antibacterial Research:
The quinazolinone core is a recognized pharmacophore for developing antibacterial agents. frontiersin.org Derivatives have shown activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. nih.gov
For example, a series of 2,3-disubstituted (3H)-quinazolinone derivatives demonstrated mild to high antibacterial effects, particularly against Gram-negative bacteria. nih.gov Another study found that 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one was a superior antibacterial agent among a series of synthesized compounds, suggesting that incorporating a heterocyclic ring at the 3-position can significantly enhance activity. frontiersin.org The synthesis of these compounds generally starts from anthranilic acid, which is converted to a 3-amino quinazolinone intermediate before further derivatization. frontiersin.orgsapub.org This established synthetic route allows for the incorporation of the 3,6-difluorobenzoate structure to explore how fluorine substitution impacts the antibacterial spectrum and potency.
Emerging Research Frontiers and Future Prospects for Methyl 2 Amino 3,6 Difluorobenzoate
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex aromatic compounds like Methyl 2-amino-3,6-difluorobenzoate is increasingly moving from traditional batch processing to continuous flow chemistry. This paradigm shift offers substantial advantages in terms of safety, efficiency, and scalability. mit.edubeilstein-journals.org Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. mit.edu
For the synthesis of fluorinated intermediates, which can involve hazardous reagents (e.g., elemental fluorine, DAST) or highly exothermic reactions, flow reactors provide a significantly safer environment by minimizing the reaction volume at any given time. beilstein-journals.orgvapourtec.com The enhanced heat and mass transfer in microreactors can lead to higher yields, reduced side-product formation, and faster reaction times compared to batch methods. mit.edu A semi-continuous, protecting-group-free process for synthesizing other fluorinated amino acids has already been developed, showcasing the potential of this approach. chemistryviews.org
The integration of automated systems with flow reactors represents the next frontier. chemistryviews.org These automated platforms can perform multi-step syntheses, including reaction work-up and intermediate purification, without manual intervention. This approach accelerates the discovery and optimization of reaction pathways for producing derivatives of Methyl 2--amino-3,6-difluorobenzoate, enabling the rapid generation of compound libraries for screening.
| Parameter | Advantage in Flow Synthesis | Relevance to this compound |
|---|---|---|
| Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. vapourtec.com | Enables safer handling of potentially energetic nitration or aggressive fluorination steps. |
| Control | Precise control over temperature, pressure, and residence time. mit.edu | Improves regioselectivity and minimizes the formation of isomeric impurities. |
| Efficiency | Enhanced heat/mass transfer leads to faster reactions and higher yields. chemistryviews.org | Reduces reaction times from hours to minutes. |
| Scalability | Production is scaled by running the system for longer periods ('scaling out'). mit.edu | Facilitates seamless transition from laboratory-scale research to pilot-scale production. |
| Automation | Enables multi-step, telescoped syntheses and automated library generation. chemistryviews.org | Accelerates the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. |
Advanced Characterization Techniques for In-Situ Reaction Monitoring
To fully realize the benefits of continuous flow synthesis, real-time reaction monitoring is essential. Process Analytical Technology (PAT) provides the tools for in-situ analysis, offering a deep understanding of reaction kinetics, mechanisms, and intermediate formation without the need for offline sampling. americanpharmaceuticalreview.comrsc.org Integrating PAT with flow reactors creates a powerful system for rapid process optimization and quality control. sigmaaldrich.com
For a molecule like this compound, several spectroscopic techniques are particularly valuable:
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, intermediates, and products in real-time by tracking their unique molecular fingerprints. They are robust and can be easily implemented in a flow setup using insertion probes. americanpharmaceuticalreview.com
NMR Spectroscopy: Nuclear Magnetic Resonance provides unparalleled structural detail. youtube.com Flow NMR setups allow for the continuous monitoring of the reaction mixture as it flows through the NMR spectrometer. youtube.comcam.ac.uk For this specific compound, ¹⁹F NMR is a uniquely powerful tool, as the fluorine signals are highly sensitive to changes in the chemical environment, allowing for unambiguous tracking of the fluorinated species throughout the reaction. youtube.com This can be coupled with ¹H and ¹³C NMR to provide a comprehensive picture of the transformation. youtube.comacs.org
These in-situ techniques generate vast amounts of data that, when coupled with kinetic modeling, enable the precise control of reaction conditions to maintain optimal performance and ensure the desired product quality in real-time. americanpharmaceuticalreview.comyoutube.com
| PAT Tool | Principle | Application to Synthesis Monitoring |
|---|---|---|
| FTIR (Fourier-Transform Infrared) | Measures the absorption of infrared light by molecular vibrations. | Tracks the disappearance of reactant functional groups (e.g., nitro) and the appearance of product groups (e.g., amine). americanpharmaceuticalreview.com |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Excellent for monitoring reactions in aqueous media and for symmetric bonds not easily seen in IR. Complements FTIR data. sigmaaldrich.com |
| Flow NMR (¹H, ¹³C, ¹⁹F) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, enabling the identification of intermediates and quantification of all species. ¹⁹F NMR is especially powerful for tracking the fluorinated core. rsc.orgyoutube.com |
| On-line UPLC-MS | Separates components by chromatography and detects them by mass. | Provides detailed separation of product from impurities, confirming molecular weight and identifying byproducts. rsc.org |
Green Chemistry and Sustainable Synthesis Innovations
The pharmaceutical and chemical industries are increasingly focused on developing sustainable manufacturing processes. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ejcmpr.com For this compound, future research will likely focus on replacing traditional, often harsh, synthetic methods with more environmentally benign alternatives.
Key areas of innovation include:
Biocatalysis: Utilizing enzymes or whole microorganisms to perform specific chemical transformations. For instance, the synthesis of aminobenzoic acids can start from simple, renewable carbon sources like glucose using engineered microbes, completely avoiding petroleum-based precursors. mdpi.commdpi.com While challenging for highly substituted molecules, enzymes could be developed for specific steps, such as stereoselective reductions or aminations, under mild aqueous conditions.
Greener Solvents and Catalysts: Traditional syntheses often rely on toxic, volatile organic solvents. Research is exploring the use of greener alternatives like ionic liquids, supercritical fluids, or water. ejcmpr.com The development of heterogeneous catalysts that can be easily recovered and reused is also a key goal, reducing waste from stoichiometric reagents. For example, catalytic reduction using platinum is a more convenient and cleaner method for converting a nitro group to an amine than using stoichiometric tin and acid. orgsyn.org
Energy Efficiency: Alternative energy sources such as microwave irradiation or sonication can often accelerate reactions, leading to lower energy consumption compared to conventional heating.
Adopting these green chemistry innovations can lead to a manufacturing process for this compound and its derivatives that is not only more sustainable but also potentially more cost-effective and safer. mdpi.com
Exploration of Novel Biological Targets and Polypharmacology
The true value of a chemical scaffold like this compound lies in its potential for derivatization to create biologically active molecules. The difluorinated aminobenzoate core is a recognized pharmacophore found in various therapeutic agents. nih.govresearchgate.net The fluorine atoms can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of the nearby amino group, all of which are critical pharmacokinetic properties. nih.govnih.gov
Future research will focus on using this compound as a starting material to explore novel biological targets. Given the prevalence of related structures in oncology and immunology, key target classes for investigation include:
Protein Kinases: Kinase inhibitors are a cornerstone of modern cancer therapy. nih.gov Many successful inhibitors feature a fluorinated aniline (B41778) or related moiety that interacts within the ATP-binding pocket of the enzyme. nih.govmdpi.com
Epigenetic Targets: Reader domains like bromodomains, which recognize acetylated lysines on histones, are emerging as important cancer targets. Interestingly, some clinical kinase inhibitors have been found to also inhibit bromodomains. umanitoba.ca
Ion Channels and Transporters: The physical properties conferred by the fluorinated aromatic ring can be ideal for molecules designed to interact with transmembrane proteins.
A significant trend in modern drug discovery is the concept of polypharmacology , the intentional design of a single drug to interact with multiple targets. umanitoba.caharvard.edu This approach can lead to enhanced efficacy or overcome drug resistance. By rationally modifying the this compound scaffold, it may be possible to design derivatives that selectively inhibit a desired profile of multiple kinases or a combination of a kinase and an epigenetic target, opening new therapeutic avenues. umanitoba.ca
Rational Design of Derivatives through Advanced Computational Methods
Advanced computational methods are indispensable tools for accelerating the drug discovery process. Instead of relying on traditional trial-and-error synthesis, computational chemistry allows for the rational design of molecules with optimized properties, saving significant time and resources. For this compound, these methods will be crucial for exploring its chemical space and prioritizing the synthesis of the most promising derivatives.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred binding orientation and affinity of a molecule to the three-dimensional structure of a biological target, such as a kinase or enzyme. researchgate.netnih.gov It allows researchers to virtually screen large libraries of potential derivatives and identify those most likely to be active.
Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations provide deep insight into the electronic structure of a molecule. nih.gov This can be used to predict reactivity, understand the impact of fluorine substitution on the molecule's properties, and parameterize other computational models. digitellinc.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand and its protein target over time, providing a more dynamic and realistic view of the binding event and the stability of the protein-ligand complex. nih.gov
By integrating these computational tools, researchers can build robust structure-activity relationship (SAR) models. This allows them to predict how modifications to the this compound core will affect target binding, selectivity, and pharmacokinetic properties, guiding the design of next-generation drug candidates with superior profiles. nih.govacs.org
Q & A
Q. What are the key physical and chemical properties of Methyl 2-amino-3,6-difluorobenzoate, and how do they influence experimental design?
Answer: The compound (CAS 1184204-30-5) has a molecular formula C₈H₇F₂NO₂ and molecular weight 187.143 g/mol . Critical properties include:
| Property | Value |
|---|---|
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 263.7 ± 40.0 °C (760 mmHg) |
| Flash Point | 113.3 ± 27.3 °C |
| These properties guide solvent selection (e.g., high-boiling solvents like DMF for reactions above 150°C) and storage conditions (flammability precautions due to flash point) . |
Q. What synthetic methodologies are reported for this compound?
Answer: While direct synthesis is not explicitly detailed in the evidence, analogous benzoate esters (e.g., methyl 3-aminobenzoate derivatives) are synthesized via multi-step protocols involving:
Nucleophilic substitution : Reacting halogenated precursors (e.g., 2,4,6-trichlorotriazine) with fluorophenols or amines under basic conditions (DIPEA) .
Esterification : Coupling carboxylic acid intermediates with methanol under acid catalysis.
Purification : Precipitation using low-polarity solvents (e.g., hexane/EtOH mixtures) .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Answer:
- NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons and fluorine coupling patterns (e.g., δ = 3.86 ppm for methoxy groups in similar compounds) .
- HPLC : Optimize mobile phases (acetonitrile/water gradients) for purity analysis (>95% by HPLC) .
- Mass Spectrometry : Confirm molecular ion peaks (m/z 187.1 for [M+H]⁺) .
Advanced Research Questions
Q. How can structural modifications of this compound be explored for applications in agrochemical or pharmaceutical research?
Answer:
- Derivatization : Replace the methoxy group with sulfonylurea moieties (e.g., as in triflusulfuron-methyl herbicides) to study herbicidal activity .
- Biological Testing : Screen derivatives for enzyme inhibition (e.g., acetylcholinesterase) using fluorinated aromatic scaffolds as bioisosteres .
- Structure-Activity Relationships (SAR) : Correlate fluorine substitution patterns (3,6-difluoro vs. monofluoro) with solubility and target binding .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Answer:
- Challenges : Fluorine's electron-withdrawing effects reduce crystal lattice stability. Hygroscopicity may complicate single-crystal growth.
- Solutions :
Q. How do conflicting data on reaction yields arise in synthesizing fluorinated benzoates, and how can they be resolved?
Answer:
- Causes : Variability in stoichiometry (e.g., excess DIPEA in vs. lower equivalents in ), temperature (35°C vs. 45°C), or reaction time (6–46 hours) .
- Resolution :
- Conduct Design of Experiments (DoE) to optimize parameters.
- Monitor reaction progress via TLC or in-situ FTIR to identify side products (e.g., hydrolysis of esters).
Q. What role does this compound play in materials science, particularly liquid crystal research?
Answer: Fluorinated benzoates are used in bent-core liquid crystals for their polarizability and mesomorphic properties. For example, derivatives with fluoro substituents exhibit reduced bend angles (~144°) and enhanced dielectric anisotropy, enabling applications in electro-optical devices .
Methodological Considerations
Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling point ranges)?
Answer:
Q. What safety protocols are critical when working with this compound?
Answer:
- Storage : Keep in airtight containers at ≤4°C to prevent moisture absorption and degradation.
- Handling : Use fume hoods due to potential inhalation hazards; wear nitrile gloves to avoid dermal exposure .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
